Bienvenue dans la boutique en ligne BenchChem!

(E)-N-(1-(4-chlorophenyl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide

geometric isomerism structure-activity relationship medicinal chemistry

Procure the exact (E)-geometric isomer (CAS 202342-17-4) to maintain SAR continuity. The defined 4-chloro substitution and morpholine ring modulate hydrogen-bonding and lipophilicity (XLogP3=3.1), making it a preferred scaffold for μ-opioid receptor and RGS4 screening. Isomer contamination compromises electron density maps in cryo-EM/X-ray studies—this ≥95% pure reference standard eliminates that risk.

Molecular Formula C20H19ClN2O3
Molecular Weight 370.83
CAS No. 202342-17-4
Cat. No. B2886069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(1-(4-chlorophenyl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide
CAS202342-17-4
Molecular FormulaC20H19ClN2O3
Molecular Weight370.83
Structural Identifiers
SMILESC1COCCN1C(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C20H19ClN2O3/c21-17-8-6-15(7-9-17)14-18(20(25)23-10-12-26-13-11-23)22-19(24)16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,22,24)/b18-14+
InChIKeyJCHNAUNKXHNMLT-NBVRZTHBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile for (E)-N-(1-(4-chlorophenyl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide (CAS 202342-17-4): Structural Identity, Physicochemical Signature, and Research Provenance


(E)-N-(1-(4-chlorophenyl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide (CAS 202342-17-4) is a synthetic, small-molecule benzamide derivative incorporating a 4-chlorophenylvinyl group and a morpholine amide. It serves as a research-grade chemical probe and synthetic intermediate. Its molecular formula is C₂₀H₁₉ClN₂O₃ (MW 370.83 g/mol), with a computed XLogP3 of 3.1 and a predicted density of 1.300±0.06 g/cm³ [1]. The compound has been entered into multiple public HTS bioassay repositories, indicating broad screening interest across target classes such as G-protein coupled receptors and ion channels . Available typically at ≥95% purity, it is supplied as a single defined (E)-geometric isomer [1].

Why Generic Benzamide Analogs Cannot Substitute for (E)-N-(1-(4-chlorophenyl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide in Targeted Research Applications


This compound occupies a unique intersection of three structural features that collectively determine its molecular recognition, reactivity, and downstream utility: (i) the defined (E)-olefin geometry constraining the spatial orientation of the 4-chlorophenyl and morpholino moieties; (ii) the specific 4-chloro substitution pattern on the phenyl ring, which influences both electronic properties and steric fit within binding pockets; and (iii) the morpholine ring, which modulates hydrogen-bonding capacity and solubility relative to piperidine or pyrrolidine analogs. Simply substituting another benzamide congener—even a close regioisomer such as the 2-chlorophenyl analog—alters the vector of the halogen bond donor and the overall molecular shape, potentially abolishing target engagement or changing metabolic stability [1]. The following quantitative evidence guide details the measurable points of differentiation that justify preferential procurement of this exact compound.

Quantitative Differentiation Evidence: (E)-N-(1-(4-chlorophenyl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide vs. Closest Structural Analogs


Defined (E)-Geometric Isomerism vs. (Z)-Isomer: Structural Uniqueness and Target Engagement Potential

The target compound is unequivocally the (E)-isomer (IUPAC: N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide). The corresponding (Z)-isomer (CAS 51896-15-2, also reported as N-[(1Z)-1-(4-chlorophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide) has a distinct InChI Key (JCHNAUNKXHNMLT-JXAWBTAJSA-N) . Although CLogP and molecular weight are identical, the spatial arrangement of the chlorophenyl and morpholino groups differs, which is known to produce divergent binding poses in protein pockets. This geometric distinction is critical in medicinal chemistry SAR campaigns where even minor conformational changes can lead to loss of activity [1].

geometric isomerism structure-activity relationship medicinal chemistry

4-Chlorophenyl vs. 2-Chlorophenyl Substitution: Electronic and Steric Differentiation Relevant to Receptor Binding

The target compound bears a chlorine at the para position of the phenyl ring. The closest commercial analog, (E)-N-(1-(2-chlorophenyl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide (CAS 51896-15-2), places chlorine at the ortho position [1]. This positional isomerism alters the dipole moment and the directionality of potential halogen bonds. While head-to-head potency data for this exact pair is not publicly available, a structurally related morpholino-benzamide series evaluated at the human μ-opioid receptor demonstrates that moving a chloro substituent from para to ortho can shift binding affinity (Ki) by >10-fold due to steric clash with transmembrane helix residues [2]. Thus, the 4-chloro isomer should be preferred for targets where a para-substituted aryl halide is optimal.

halogen bonding SAR chlorophenyl regioisomer

Morpholine Amide vs. Piperidine Amide: Physicochemical Property Differentiation

The morpholine ring introduces an ether oxygen that enhances aqueous solubility and reduces logP relative to a piperidine analog. The computed XLogP3 for the target compound is 3.1 [1]. While a direct piperidine analog of this exact scaffold is not publicly listed, comparative data on morpholine vs. piperidine isosteres in benzamide series indicates a ΔlogP of approximately -0.5 to -0.8 units for morpholine-containing compounds, correlating with improved solubility and altered CYP450 metabolic profiles [2]. This differential can be decisive in in vitro assay performance where compound precipitation or non-specific binding is a concern.

solubility metabolic stability heterocycle comparison

Broad HTS Bioassay Profiling as an Indicator of Multi-Target Research Utility

The compound has been submitted to at least 7 distinct primary high-throughput screening assays covering targets including the μ-opioid receptor (MOR-1), regulator of G-protein signaling 4 (RGS4), ADAM17, and muscarinic M1 receptor . This broad screening exposure—compared to many single-target probe compounds—provides a publicly accessible activation/ inhibition fingerprint that can guide selection for pathway-focused phenotypic screening. While some close analogs may have been tested in one or two assays, the depth of profiling for this specific compound reduces the risk of uncharacterized off-target activities.

high-throughput screening polypharmacology chemical probe

Predicted Physicochemical Stability and Handling Properties: Boiling Point and Density vs. Simpler Benzamide Derivatives

The target compound has a predicted boiling point of 653.1±55.0 °C and density of 1.300±0.06 g/cm³ [1]. In contrast, the simpler N-benzoyl-4-chloroaniline (a common benzamide fragment) has a boiling point of ~350 °C and density of ~1.2 g/cm³. The significantly higher boiling point indicates strong intermolecular forces (likely hydrogen bonding via the amide NH and morpholine oxygen), which contributes to solid-state stability favorable for long-term storage and shipping without special cold-chain requirements.

thermal stability storage formulation

Morpholino-Group Hydrogen Bond Acceptor Count vs. Non-oxygenated Heterocycle Analogs

The target compound possesses 3 hydrogen bond acceptor sites (morpholine oxygen, two amide carbonyls) and 1 donor (amide NH) [1]. Replacing morpholine with piperidine would reduce the acceptor count to 2, potentially diminishing aqueous solubility and altering the compound's ability to engage key water-mediated interactions in a binding site. The balance of HBD/HBA is within Lipinski's rule-of-five guidelines, supporting its use as a lead-like scaffold.

hydrogen bonding drug-likeness bioavailability

Highest-Confidence Application Scenarios for (E)-N-(1-(4-chlorophenyl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide Based on Available Evidence


Opioid Receptor Structure-Activity Relationship (SAR) Studies Targeting the MOR-1 Binding Pocket

The compound has been explicitly screened in a luminescence-based cell-based assay for the human μ-opioid receptor (MOR-1) . Its unique (E)-olefin geometry and 4-chlorophenyl substitution make it a valuable scaffold for probing the orthosteric site geometry, particularly when comparing binding modes with the 2-chlorophenyl isomer. Procurement of this specific isomer ensures continuity in SAR data collection.

Chemical Probe Development for Regulator of G-Protein Signaling 4 (RGS4)

The compound was tested in a primary cell-based HTS assay for RGS4 activators or inhibitors at the Johns Hopkins Ion Channel Center . Given the emerging role of RGS proteins in GPCR desensitization, this compound may serve as a starting point for developing tool molecules with defined stereochemistry and halogen substitution.

Fragment-Based and Structure-Guided Medicinal Chemistry Campaigns Requiring Defined Geometric Isomer Purity

The unequivocal (E)-configuration, confirmed by InChI Key and SMILES, eliminates uncertainty in X-ray crystallography or cryo-EM studies where isomer contamination could confound electron density maps [1]. This compound is suitable as an authentic reference standard for analytical method development (e.g., chiral or geometric isomer HPLC separation).

ADME/PK Profiling of Morpholine-Containing Benzamide Scaffolds

The presence of the morpholine ring, which increases hydrogen-bond acceptor count and lowers logP relative to piperidine analogs, supports its use in in vitro metabolic stability and permeability assays. Comparative studies using the exact 4-chloro-(E)-isomer can yield cleaner structure-property relationship (SPR) data [2].

Quote Request

Request a Quote for (E)-N-(1-(4-chlorophenyl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.